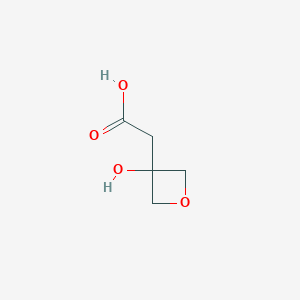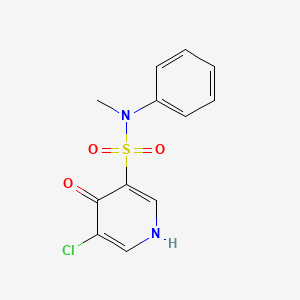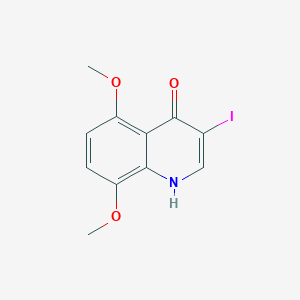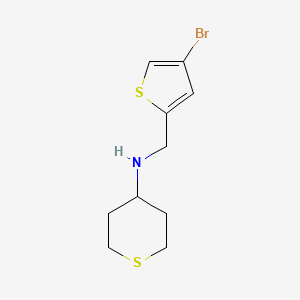
N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with tetrahydro-2H-thiopyran-4-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
化学反应分析
N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thiophene derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug discovery.
作用机制
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine can be compared with other similar compounds, such as:
N-((4-Chlorothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
N-((4-Methylthiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine: The presence of a methyl group instead of a bromine atom can affect the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H14BrNS2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
N-[(4-bromothiophen-2-yl)methyl]thian-4-amine |
InChI |
InChI=1S/C10H14BrNS2/c11-8-5-10(14-7-8)6-12-9-1-3-13-4-2-9/h5,7,9,12H,1-4,6H2 |
InChI 键 |
GLYQBDBGSFVOIN-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1NCC2=CC(=CS2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


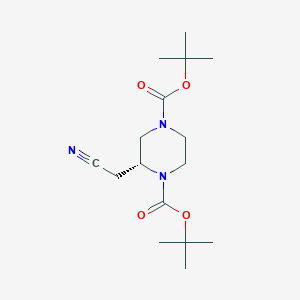
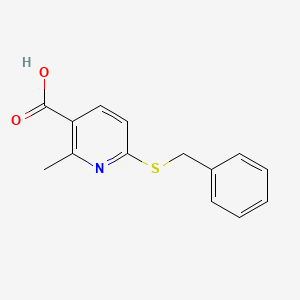
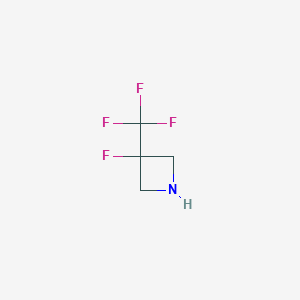
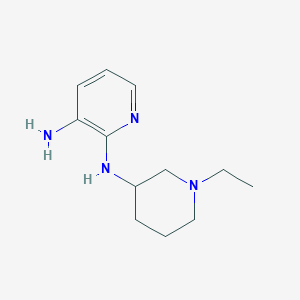
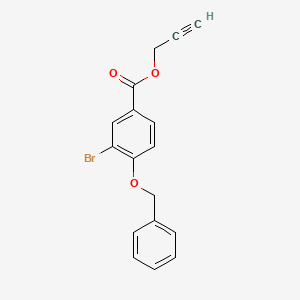
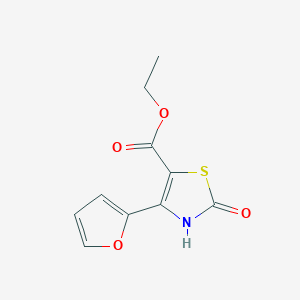

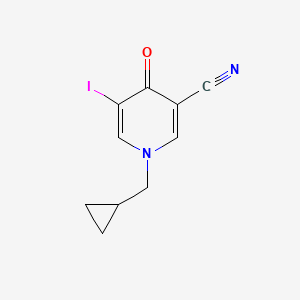

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13005966.png)

